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Introduction

Osimertinib (formerly known as AZD9291, trade name Tagrisso®) is a third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically

designed to target both EGFR sensitizing mutations (such as exon 19 deletions and the L858R

mutation) and the T790M resistance mutation, which often develops in patients with non-small

cell lung cancer (NSCLC) after treatment with earlier-generation EGFR TKIs.[1][2] Osimertinib's

mechanism of action involves irreversible binding to the cysteine-797 residue in the ATP-

binding site of mutant EGFR, which inhibits downstream signaling pathways like PI3K/AKT and

MAPK, thereby impeding cell proliferation and survival.[2][3] Given its critical role in oncology,

efficient and scalable synthesis and purification protocols are of high interest to the research

and drug development community.

These application notes provide an overview of a common synthetic route and purification

methods for Osimertinib, complete with detailed protocols and quantitative data.

Data Presentation: Synthesis and Purification
Metrics
The following tables summarize quantitative data from various reported synthetic and

purification steps for Osimertinib and its intermediates.

Table 1: Summary of Yields for Key Synthetic Steps
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Table 2: Purity and Analytical Data
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Substance
Analytical
Method

Purity (%)
Key
Parameters

Reference

Osimertinib HPLC 99.1 - [5][6]

Osimertinib

Mesylate
HPLC 99.84

Mobile Phase:

0.1%

Triethylamine &

Methanol (50:50

v/v), Detection:

211 nm

[7]

Osimertinib RP-HPLC >99

Mobile Phase:

Methanol:Perchl

orate buffer

(20:80 v/v),

Detection: 270

nm, Retention

Time: 3.28 min

[8]

Osimertinib UPLC-TOF-MS -

Mobile Phase:

0.1% Ammonia &

Acetonitrile

(gradient)

[9]

Experimental Protocols
Protocol 1: Synthesis of Osimertinib via a Multi-step
Route
This protocol is based on a commonly cited synthetic pathway.[4]

Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-

pyrimidinamine (Compound 3)

To a suitable reactor, add 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-

methoxy-5-nitroaniline (1.0 eq), and 1,4-dioxane (17 volumes).

Add methanesulfonic acid (1.2 eq) to the mixture.
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Heat the reaction mixture to 80°C and stir for 5 hours.

Cool the mixture and add diisopropylethylamine (DIPEA) (2.2 eq).

Filter the resulting solid, wash with an appropriate solvent, and dry under vacuum to yield

Compound 3.

Step 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-

indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (Compound 4)

Charge a reactor with Compound 3 (1.0 eq), N,N,N'-trimethyl-1,2-ethanediamine (1.3 eq),

DIPEA (1.3 eq), and N,N-dimethylacetamide (DMAc) (7 volumes).

Heat the mixture to 80°C and stir for 5 hours.

Upon reaction completion, add an aqueous NaOH solution to precipitate the product.

Filter the solid, wash with water, and dry under vacuum to obtain Compound 4.

Step 3: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-

indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (Compound 5)

In a hydrogenation vessel, suspend Compound 4 (as its mesylate salt) (1.0 eq) and 10%

Palladium on Carbon (Pd/C) in Ethanol (7 volumes).

Pressurize the vessel with hydrogen gas (H₂) and heat to 45°C.

Maintain stirring for approximately 13 hours until the reduction is complete (monitored by

TLC or HPLC).

Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with

an Ethanol/Water mixture. The filtrate contains Compound 5 and is typically used directly in

the next step.

Step 4 & 5: Synthesis of Osimertinib via Amidation and Cyclization

To the solution of Compound 5 from the previous step, add 3-chloropropionyl chloride to form

the amide intermediate (Compound 6).
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After formation of the intermediate, add triethylamine (Et₃N) (3.0 eq) and heat the mixture to

reflux in acetonitrile.

Monitor the reaction for completion.

Cool the reaction mixture to 20-30°C and add water to precipitate the product.

Filter the solids and dry under vacuum to obtain crude Osimertinib base.

Protocol 2: Purification of Osimertinib by Mesylate Salt
Formation and Recrystallization
This protocol provides a method to obtain high-purity Osimertinib Mesylate.[10]

Dissolve crude Osimertinib base (1.0 eq) in acetone (10 volumes) in a clean reactor.

Heat the mixture to 50-55°C to ensure complete dissolution.

Optionally, add activated carbon (charcoal) and stir for 15-20 minutes to decolorize the

solution.

Filter the hot solution through a bed of hyflo or celite to remove the carbon and any

particulate matter. Wash the filter bed with hot acetone.

To the clear filtrate, add demineralized water (approx. 0.3 volumes).

Maintain the temperature at 50-55°C and slowly add methanesulfonic acid (1.0 eq) over 10

minutes.

Stir the resulting slurry at 50-55°C for 3-3.5 hours to allow for crystallization.

Cool the mixture to 25-30°C over 1.5-2 hours.

Filter the crystalline product and wash the cake with fresh acetone.

Dry the product under vacuum at 80°C for 8-10 hours to yield high-purity Osimertinib

Mesylate. An HPLC purity of >99.8% can be achieved with this method.[10]
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Visualizations: Diagrams and Workflows
Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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